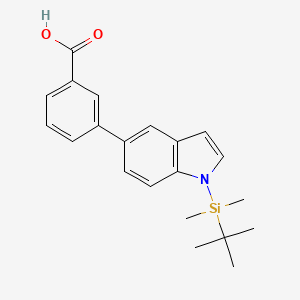

tert-Butyl (2-methylpyridin-3-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

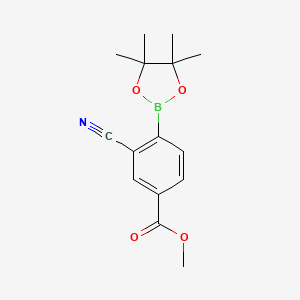

“tert-Butyl (2-methylpyridin-3-yl)carbamate” is a chemical compound with the molecular formula C11H16N2O2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of carbamates, such as “this compound”, can be achieved through various methods. One common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method uses Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . Copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals generated from carbazates can also be used .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2O2/c1-8-9 (6-5-7-12-8)13-10 (14)15-11 (2,3)4/h5-7H,1-4H3, (H,13,14) .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 208.26 .Wissenschaftliche Forschungsanwendungen

Structural and Molecular Interactions Analysis

Carbamate derivatives, including tert-butyl (2-methylpyridin-3-yl)carbamate, have been synthesized and structurally characterized to understand the interplay of hydrogen bonds and other interactions in their crystal structures. These interactions, such as N-H⋯O, N-H⋯Se, C-H⋯O, C-H⋯Cl, and C-H⋯π hydrogen bonds, contribute to assembling molecules into three-dimensional architectures, highlighting the significance of these compounds in understanding molecular assembly and interaction mechanisms (Das et al., 2016).

Synthesis and Application in Drug Intermediates

This compound and related compounds have been synthesized as intermediates for natural products with cytotoxic activity, such as jaspine B. These compounds demonstrate the versatility of carbamates in synthetic organic chemistry, especially in the synthesis of bioactive molecules. The synthesis involves multiple steps, including esterification, protection, and reduction, showcasing the compound's role in complex synthetic pathways (Tang et al., 2014).

Catalysis and Organic Transformations

In organic synthesis, this compound has been utilized in photocatalyzed amination reactions, demonstrating its application in catalysis. This work presents a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, highlighting the compound's utility in facilitating complex organic transformations and expanding the toolbox of synthetic chemists (Wang et al., 2022).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLNGFJNDOYANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738618 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219095-87-0 |

Source

|

| Record name | tert-Butyl (2-methylpyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)

![Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate](/img/structure/B596347.png)

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)